molecular formula C15H12O B13579261 1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one CAS No. 62956-16-5

1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one

Cat. No.: B13579261
CAS No.: 62956-16-5
M. Wt: 208.25 g/mol
InChI Key: AGVOELAKCPSYJP-UHFFFAOYSA-N
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Description

1-(2-Phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, typically sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction is carried out in an ethanol or methanol solvent, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of 1-(2-Phenylphenyl)prop-2-en-1-one follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or epoxides.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Comparison with Similar Compounds

1-(2-Phenylphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

Conclusion

1-(2-Phenylphenyl)prop-2-en-1-one is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a wide range of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development and other therapeutic applications.

Properties

CAS No.

62956-16-5

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

1-(2-phenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12O/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h2-11H,1H2

InChI Key

AGVOELAKCPSYJP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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